molecular formula C14H15FN4O B11674653 N'-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674653
M. Wt: 274.29 g/mol
InChI Key: QYPZXSWVKYWLEN-LZYBPNLTSA-N
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Description

N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered attention in various fields of scientific research This compound is a hydrazone derivative, characterized by the presence of a fluorobenzylidene group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. This reaction is often carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, leading to effects such as apoptosis in cancer cells. The compound’s ability to induce oxidative stress and disrupt cellular processes contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a fluorobenzylidene group and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15FN4O

Molecular Weight

274.29 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H15FN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+

InChI Key

QYPZXSWVKYWLEN-LZYBPNLTSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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